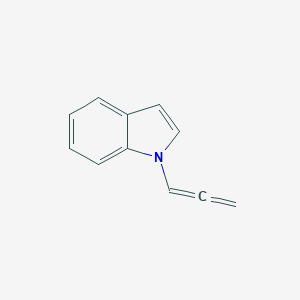

1H-INDOLE,1-(1,2-PROPADIENYL)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-INDOLE,1-(1,2-PROPADIENYL)- is an organic compound that features an indole moiety attached to a propa-1,2-diene chain. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their presence in many natural products and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1H-INDOLE,1-(1,2-PROPADIENYL)- typically involves the reaction of indole with propa-1,2-diene under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . Another method involves the use of vinyl triflates and vinylene carbonate in a Pd-catalyzed alkenylation reaction .

Industrial Production Methods: Industrial production of 1H-INDOLE,1-(1,2-PROPADIENYL)- may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .

Analyse Des Réactions Chimiques

Reaction Modes and Mechanisms

The compound participates in three primary reaction categories:

Electrophilic Substitution

The indole ring undergoes electrophilic attacks at the C3 position due to its electron-rich nature. A solvent-free Mannich-type reaction with aldehydes produces 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles under CaO catalysis. For example:

-

Reagents : Paraformaldehyde, CaO (145.18 mmol excess)

-

Conditions : 100°C, solvent-free, 8–12 hours

-

Product : 1-[1-(1H-indol-3-yl)methyl]-1H-indole (4a ) with 85% yield .

This reaction proceeds via iminium ion intermediates, where CaO acts as both a base and desiccant to drive the equilibrium toward product formation .

Allenol-Specific Reactivity

The propadienyl group enables π-activation, facilitating nucleophilic additions and cyclizations:

-

Propargylation : Reacts with amines to form allenol or propargylamine derivatives depending on amine type:

-

Multicomponent Reactions : Alkynyl trifluoroborates, hydroxyaldehydes, and sulfonylhydrazines yield allenol compounds via traceless Petasis-type processes .

Oxidation and Reduction

-

Oxidation : Potassium permanganate converts the allene moiety to ketones or carboxylic acids.

-

Reduction : Hydrogenation (Pd/C) saturates the allene to a propyl chain without affecting the indole ring .

Key Reaction Pathways

Mechanistic Insights

-

Electrophilic Substitution : Indole’s C3 position attacks electrophiles generated in situ from aldehydes, forming C-C bonds via six-membered transition states .

-

Allenol Activation : The allene’s π-system polarizes the O-H bond, enhancing hydroxyl group nucleophilicity for amine coupling .

-

Steric Effects : Bulky substituents on the allene chain direct regioselectivity in multicomponent reactions .

Applications De Recherche Scientifique

The biological activities of 1H-INDOLE,1-(1,2-PROPADIENYL)- have been extensively studied due to its potential therapeutic applications. Key areas of interest include:

Antiviral Activity

Research indicates that indole derivatives exhibit antiviral properties. Compounds similar to 1H-INDOLE,1-(1,2-PROPADIENYL)- have been shown to inhibit viral replication in various models. The mechanism often involves the modulation of cellular pathways that viruses exploit for replication.

Anticancer Properties

Studies have demonstrated that 1H-INDOLE,1-(1,2-PROPADIENYL)- may possess significant anticancer activity. It has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways. The compound's ability to interact with receptors involved in cell growth and apoptosis makes it a promising candidate for cancer therapy .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against a range of pathogenic bacteria and fungi. This activity may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Case Studies

Several case studies highlight the potential therapeutic applications of 1H-INDOLE,1-(1,2-PROPADIENYL)-:

Case Study 1: Anticancer Activity

In a study investigating novel indole derivatives for anticancer activity, researchers found that compounds related to 1H-INDOLE,1-(1,2-PROPADIENYL)- exhibited potent growth inhibition against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Antiviral Research

Another study focused on the antiviral properties of indole derivatives found that certain modifications to the indole structure significantly increased efficacy against viral infections. This research supports the potential use of 1H-INDOLE,1-(1,2-PROPADIENYL)- as a lead compound in antiviral drug development .

Mécanisme D'action

The mechanism of action of 1H-INDOLE,1-(1,2-PROPADIENYL)- involves its interaction with various molecular targets and pathways:

Molecular Targets: The indole moiety can bind to multiple receptors, including serotonin receptors and enzymes involved in metabolic pathways.

Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A plant hormone with similar structural features.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid that serves as a precursor to serotonin.

Uniqueness: 1H-INDOLE,1-(1,2-PROPADIENYL)- is unique due to its propa-1,2-diene chain, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Activité Biologique

1H-INDOLE,1-(1,2-PROPADIENYL)- is an organic compound featuring an indole moiety linked to a propa-1,2-diene chain. This unique structure imparts distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biological research. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.

The synthesis of 1H-INDOLE,1-(1,2-PROPADIENYL)- typically involves the reaction of indole with propa-1,2-diene. A common method employed is the Fischer indole synthesis, which utilizes phenylhydrazine and cyclohexanone in the presence of an acid catalyst. The compound can undergo various chemical reactions including oxidation, reduction, and electrophilic substitution.

Table 1: Chemical Reactions of 1H-INDOLE,1-(1,2-PROPADIENYL)-

| Reaction Type | Description |

|---|---|

| Oxidation | Forms indole-3-acetic acid derivatives using potassium permanganate. |

| Reduction | Converts diene moiety to more saturated forms using palladium on carbon. |

| Substitution | Electrophilic substitution with halogens or nitrating agents. |

Biological Activity

The biological activities of 1H-INDOLE,1-(1,2-PROPADIENYL)- have been studied extensively due to its potential therapeutic applications.

Antiviral Activity

Research indicates that indole derivatives exhibit antiviral properties. For instance, compounds similar to 1H-INDOLE,1-(1,2-PROPADIENYL)- have been shown to inhibit viral replication in various models. The mechanism often involves the modulation of cellular pathways that viruses exploit for replication.

Anticancer Properties

Studies have demonstrated that 1H-INDOLE,1-(1,2-PROPADIENYL)- may possess significant anticancer activity. It has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways. The compound's ability to interact with receptors involved in cell growth and apoptosis makes it a promising candidate for cancer therapy.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against a range of pathogenic bacteria and fungi. This activity may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

The mechanism through which 1H-INDOLE,1-(1,2-PROPADIENYL)- exerts its biological effects involves interaction with various molecular targets:

- Molecular Targets : The indole moiety can bind to serotonin receptors and other enzymes involved in metabolic pathways.

- Signaling Pathways : It modulates pathways related to cell growth, apoptosis, and immune response.

Case Studies

Several case studies have highlighted the potential therapeutic applications of 1H-INDOLE,1-(1,2-PROPADIENYL)-:

Case Study 1: Anticancer Activity

In a study investigating novel indole derivatives for anticancer activity, researchers found that compounds related to 1H-INDOLE,1-(1,2-PROPADIENYL)- exhibited potent growth inhibition against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Antiviral Research

Another study focused on the antiviral properties of indole derivatives found that certain modifications to the indole structure significantly increased efficacy against viral infections. This research supports the potential use of 1H-INDOLE,1-(1,2-PROPADIENYL)- as a lead compound in antiviral drug development.

Propriétés

InChI |

InChI=1S/C11H9N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h3-9H,1H2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGQCVHHKHFTAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CN1C=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.